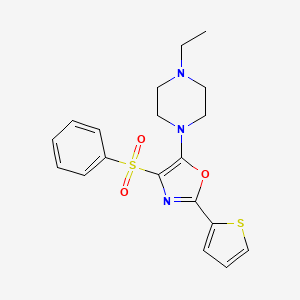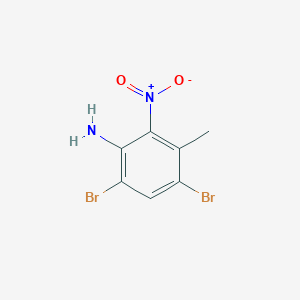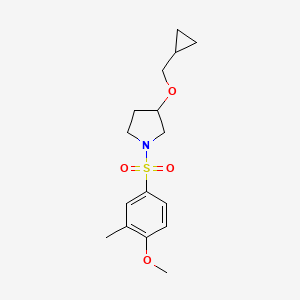
2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-2-nitrophenyl)acetamide, also known as EIPA, is a small molecule inhibitor that has been widely used in scientific research. EIPA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating cellular processes.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
- A study by Nikalje (2014) reported the microwave-assisted synthesis of related acetamide derivatives, showing promising anti-inflammatory activity in both in-vitro and in-vivo models compared to diclofenac, with certain compounds demonstrating good gastrointestinal safety profiles Nikalje, 2014.
Antimicrobial Applications
- Debnath and Ganguly (2015) synthesized a series of acetamide derivatives evaluated for antibacterial and antifungal activities, identifying compounds with significant antimicrobial efficacy Debnath & Ganguly, 2015.
Anticonvulsant Applications
- Nikalje, Khan, and Ghodke (2011) designed and synthesized acetamide derivatives that were evaluated for anticonvulsant activity, showing protection against maximal electroshock seizure (MES) test, indicative of their potential to inhibit seizure spread Nikalje, Khan, & Ghodke, 2011.
Anticancer Applications
- Rani, Pal, Hegde, and Hashim (2014) developed new chemical entities of acetamide derivatives assessed for anticancer activity against breast cancer and neuroblastoma cell lines, with compounds displaying promising anticancer, anti-inflammatory, and analgesic activities Rani, Pal, Hegde, & Hashim, 2014.
Material Science Applications
- Faghihi, Absalar, and Hajibeygi (2010) prepared a new class of optically active polyamides containing pendent groups related to the chemical structure , highlighting the polymers' solubility in polar organic solvents and their potential for material science applications Faghihi, Absalar, & Hajibeygi, 2010.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c1-2-27-11-7-8-14(15(9-11)21(25)26)19-16(22)10-20-17(23)12-5-3-4-6-13(12)18(20)24/h3-9H,2,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIYSTGUWNZHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-2-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690728.png)




![3-(2-bromophenyl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propanamide](/img/structure/B2690734.png)
![2-Amino-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2690735.png)
![Benzo[d]thiazol-2-yl(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2690736.png)
![(3-methoxy-2-methyl-2H-indazol-6-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2690737.png)

![4-tert-butyl-N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}benzamide hydrochloride](/img/structure/B2690739.png)
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(furan-2-yl)methanone](/img/structure/B2690744.png)
